molecular formula C7H5ClN2O B1422264 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 916176-51-7

5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No.: B1422264
CAS No.: 916176-51-7
M. Wt: 168.58 g/mol
InChI Key: PGUAVLJDKZIBMH-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with a chlorine atom at the 5-position and an oxide group at the 7-position

Scientific Research Applications

5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate chlorinating agents followed by oxidation. For instance, starting with 2,3-dibromopyridine, a series of reactions involving cyclization and chlorination can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents at the 5-position .

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the oxide group at the 7-position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-chloro-7-hydroxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-3-5-1-2-9-7(5)10(11)4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUAVLJDKZIBMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=CC(=CN2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
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5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Reactant of Route 3
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
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5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Reactant of Route 5
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Reactant of Route 6
5-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

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